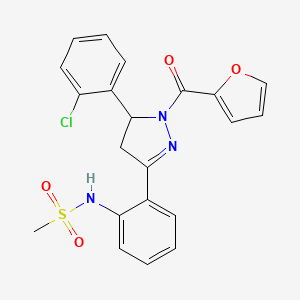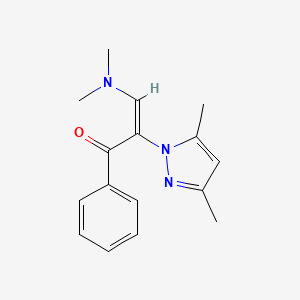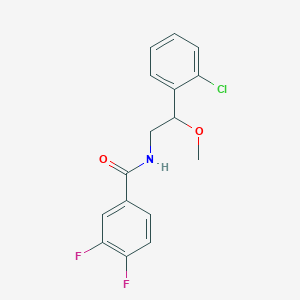
N-(2-(5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
The exact mass of the compound N-(2-(5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Behavior in Organic Synthesis
This compound is related to research on the synthesis of bis(pyrazolyl)methane ligands and their ruthenium complexes, which are studied for their catalytic behavior in the transfer hydrogenation of ketones. These studies have developed safer methodologies for ligand synthesis and explored the effects of substituents on catalytic activity, highlighting the role of these complexes in organic synthesis and catalysis (Carrión et al., 2007).
Synthesis and Biological Evaluation
Research on novel pyrazoline derivatives, including those similar to the specified compound, has been conducted to evaluate their anti-inflammatory and antibacterial activities. Microwave-assisted synthesis methods have been found to offer advantages in terms of yields and environmental impact. Additionally, these studies include in silico predictions of toxicity and drug profiles, providing insights into the potential pharmaceutical applications of these compounds (Ravula et al., 2016).
High-Yield Synthesis Strategies
Investigations into the clean and high-yield synthesis of furylmethane derivatives have been conducted, utilizing –SO3H functionalized ionic liquids for the condensation of furan and furfural. This research is significant for the production of furylmethane derivatives, with implications for industrial synthesis processes and the development of new materials (Shinde & Rode, 2017).
Molecular Docking and Antioxidant Activity
Another area of application involves the synthesis of chalcone derivatives with potent antioxidant activities. Through catalytic synthesis and molecular docking studies, these compounds have been evaluated for their effectiveness in neutralizing free radicals, indicating their potential in the development of new antioxidant agents (Prabakaran et al., 2021).
Eigenschaften
IUPAC Name |
N-[2-[3-(2-chlorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-30(27,28)24-17-10-5-3-8-15(17)18-13-19(14-7-2-4-9-16(14)22)25(23-18)21(26)20-11-6-12-29-20/h2-12,19,24H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFDEEBAQIQSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)




![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)
methanone](/img/structure/B2895112.png)
![1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2895114.png)

![3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2895116.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2895118.png)


![N-(2-furylmethyl)-3-{2-[(2-{[4-(methylthio)benzyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2895124.png)